Cas no 420109-43-9 (1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)-)
1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- Chemical and Physical Properties
Names and Identifiers
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- 1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)-
- (Z)-3-(3,3,3-Trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one
- 420109-43-9
- MFCD04116493
- [3-(Z)-Trifluoroacetonylidene]phthalide
- 3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one
- 3-(Z)-Trifluoroacetonylidenephtalide
- AKOS025213500
- (3Z)-3-(3,3,3-trifluoro-2-oxopropylidene)-2-benzofuran-1-one
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- MDL: MFCD04116493
- Inchi: 1S/C11H5F3O3/c12-11(13,14)9(15)5-8-6-3-1-2-4-7(6)10(16)17-8/h1-5H/b8-5-
- InChI Key: YPPHWYWACBIARZ-YVMONPNESA-N
- SMILES: C1(=O)C2=C(C=CC=C2)/C(=C/C(=O)C(F)(F)F)/O1
Computed Properties
- Exact Mass: 242.01907850Da
- Monoisotopic Mass: 242.01907850Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.4Ų
1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 020091-5g |
Z)-3-(3,3,3-Trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one |
420109-43-9 | 5g |
£875.00 | 2022-03-01 | ||
| Matrix Scientific | 208365-1g |
3-(Z)-Trifluoroacetonylidenephtalide |
420109-43-9 | 1g |
$862.00 | 2023-09-11 | ||
| abcr | AB148153-2 g |
[3-(Z)-Trifluoroacetonylidene]phthalide, 97%; . |
420109-43-9 | 97% | 2g |
€597.50 | 2023-02-25 | |
| Manchester Organics | T98116-5g |
3-(Z)-Trifluoroacetonylidenephtalide |
420109-43-9 | 95% | 5g |
£950.00 | 2023-09-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663307-1g |
(Z)-3-(3,3,3-trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one |
420109-43-9 | 98% | 1g |
¥6300.00 | 2024-05-14 | |
| abcr | AB148153-2g |
[3-(Z)-Trifluoroacetonylidene]phthalide, 97%; . |
420109-43-9 | 97% | 2g |
€597.50 | 2023-09-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_020091-5g |
(Z)-3-(3,3,3-Trifluoro-2-oxopropylidene)isobenzofuran-1(3H)-one |
420109-43-9 | nan | 5g |
¥19250.00 | 2025-04-14 |
1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- Suppliers
1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Additional information on 1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)-
1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- (CAS No. 420109-43-9): A Comprehensive Overview
1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- (CAS No. 420109-43-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isobenzofuranones and is characterized by its unique structural features, including a trifluoromethyl-substituted oxoalkylidene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various applications in drug discovery and development.
The isobenzofuranone scaffold is well-known for its ability to modulate biological processes and interact with specific protein targets. The introduction of the trifluoromethyl group at the oxoalkylidene position further enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. Recent studies have highlighted the potential of 1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- as a lead compound for the development of novel therapeutic agents targeting various diseases.
In the context of medicinal chemistry, 1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- has been investigated for its anti-inflammatory and anti-cancer properties. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against key enzymes involved in inflammation and cancer progression. Specifically, it has been found to effectively inhibit cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs), which are key players in the inflammatory response and tumor metastasis.
Moreover, 1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- has demonstrated promising results in preclinical studies evaluating its efficacy as an anticancer agent. In vitro assays have shown that it can induce apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. These findings suggest that this compound may have a favorable therapeutic window and could be further optimized for clinical use.
The synthesis of 1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- involves a series of well-defined chemical reactions that ensure high yields and purity. The key steps include the formation of the isobenzofuranone core through a cyclization reaction followed by the introduction of the trifluoromethyl-substituted oxoalkylidene moiety via a Michael addition reaction. The stereochemistry at the double bond is controlled by careful selection of reaction conditions and catalysts to ensure the desired (Z) configuration.
In addition to its potential as a therapeutic agent, 1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- has also been explored for its use as a building block in combinatorial chemistry and high-throughput screening campaigns. Its unique structural features make it an attractive starting point for the synthesis of diverse analogs with varying biological activities. This versatility has led to its inclusion in several libraries used for drug discovery efforts.
The pharmacokinetic properties of 1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (3Z)- have been extensively studied to understand its behavior in biological systems. In vivo studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles. Its high lipophilicity facilitates absorption through biological membranes while its metabolic stability ensures prolonged systemic exposure.
Despite its promising properties, further research is needed to fully elucidate the mechanisms underlying the biological activities of 1(3H)-Isobenzofuranone, 3-(3,3,3-trifluoro-2-oxopropylidene)-, (�Z)-. Ongoing studies are focused on optimizing its structure to enhance potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop more efficient synthetic routes to improve scalability and cost-effectiveness for large-scale production.
In conclusion, 1(�H)-Isobenzofuranone, ³-(³³³-trifluoro²-oxypropyliden)e-, (³Z)-, CAS No. 420109-4³-9, represents a promising lead compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development into novel therapeutic agents targeting inflammation and cancer. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in drug discovery efforts aimed at improving human health.
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